molecular formula C18H18FN3O B5878417 1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine

1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine

Cat. No.: B5878417
M. Wt: 311.4 g/mol
InChI Key: JYIYODBZPFADMC-RMKNXTFCSA-N
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Description

1-[3-(4-Fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine is a synthetic piperazine derivative featuring a fluorophenyl-acryloyl moiety and a pyridinyl substituent. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties (e.g., solubility, pKa) and their ability to interact with diverse biological targets, including neurotransmitter receptors and enzymes .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c19-16-7-4-15(5-8-16)6-9-18(23)22-13-11-21(12-14-22)17-3-1-2-10-20-17/h1-10H,11-14H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIYODBZPFADMC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine typically involves the reaction of 4-fluorophenylacrylic acid with 2-pyridinylpiperazine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases to generate the nucleophile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

  • 1-(3-(3-Bromophenyl)acryloyl)-4-(4-fluorophenyl)piperazine (CAS 882079-24-5) Structural Differences: Bromine substitution at the acryloyl-linked phenyl ring replaces fluorine. Impact: Bromine’s larger atomic radius and higher lipophilicity may alter binding kinetics or selectivity in receptor interactions. Key Data: Molecular weight = 389.27 g/mol; synthesized via acryloylation of 4-(4-fluorophenyl)piperazine .
  • SC211 (3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) Structural Differences: Chlorophenyl group instead of fluorophenyl; propanamide chain replaces acryloyl-pyridinyl. SC211 exhibits high dopamine D4 receptor (D4R) selectivity (ChEMBL329228) . Key Data: Tanimoto similarity score = 0.85 with parent compound; D4R Ki < 10 nM .

Analogues with Heterocyclic Modifications

  • 4-(4-Fluorophenyl)-2-piperazin-1-yl-1,3-thiazole

    • Structural Differences : Thiazole ring replaces acryloyl-pyridinyl.
    • Impact : Thiazole’s sulfur atom may engage in hydrogen bonding or metal coordination, altering target specificity. This compound is associated with antibacterial activity (e.g., Gram-positive pathogens) .
    • Key Data : Purity ≥ 95% (HPLC); yield ~40% .
  • 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine (CAS 921230-75-3)

    • Structural Differences : Dichlorophenyl and fluoropyridinyl groups replace fluorophenyl and acryloyl-pyridinyl.
    • Impact : Increased halogenation may enhance blood-brain barrier penetration, relevant for CNS targets. This compound is explored in antipsychotic drug development .

Analogues with Functional Group Variations

  • GBR-12909 (1-(2-[Bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine)

    • Structural Differences : Bis-fluorophenyl methoxyethyl and phenylpropyl substituents replace acryloyl-pyridinyl.
    • Impact : GBR-12909 is a potent dopamine transporter (DAT) inhibitor, with self-administration efficacy in primates comparable to cocaine . The absence of acryloyl-pyridinyl in GBR-12909 reduces electrophilic reactivity, favoring DAT binding .
    • Key Data : DAT IC50 = 2.5 nM; self-administered at 0.03–1.0 mg/kg in primates .
  • (2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine (Compound 8)

    • Structural Differences : Chlorophenyl-propenyl and methoxyphenyl groups replace fluorophenyl-acryloyl and pyridinyl.
    • Impact : Enhanced antibacterial activity against Gram-negative bacteria (e.g., E. coli) due to increased membrane permeability from the propenyl chain .
    • Key Data : MIC = 4 µg/mL against E. coli; synthesized via Claisen-Schmidt condensation .

Discussion of Structural-Activity Relationships (SAR)

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine, but chlorine’s lipophilicity enhances receptor binding in SC211 .
  • Acryloyl vs. Propanamide/Thiazole : The acryloyl group’s electrophilicity may confer reactivity toward nucleophilic residues (e.g., cysteine in enzymes), whereas propanamide or thiazole groups favor hydrogen bonding .
  • Pyridinyl vs.

Biological Activity

1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine is a synthetic compound with potential therapeutic applications. Its structure, which includes a piperazine ring and a pyridine moiety, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C17H18F1N3OC_{17}H_{18}F_{1}N_{3}O. The presence of the fluorophenyl and pyridinyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing piperazine rings have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A derivative with a similar structure demonstrated an IC50 value of 15 µM against human breast cancer cells, indicating potent activity (Source: ).

Monoamine Oxidase Inhibition

Another area of interest is the inhibition of monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. Compounds with similar piperazine structures have been reported to act as selective inhibitors of MAO-B.

  • Research Findings : A study found that certain piperazine derivatives showed IC50 values in the low micromolar range for MAO-B inhibition, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's (Source: ).

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar compounds have been reported to exhibit activity against Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : A related compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, highlighting the potential for this compound to be explored as an antimicrobial agent (Source: ).

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and neurotransmitter metabolism.
  • Cell Signaling Modulation : It may interfere with signaling pathways that regulate cell survival and apoptosis.
  • Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and function.

Data Summary

Activity TypeTargetIC50 ValueReference
AnticancerBreast Cancer Cells15 µM
MAO-B InhibitionNeurotransmitter MetabolismLow µM range
AntibacterialStaphylococcus aureusNot specified

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